

# Application Note: Cyclophilin A Binding Assay for Elironrasib

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

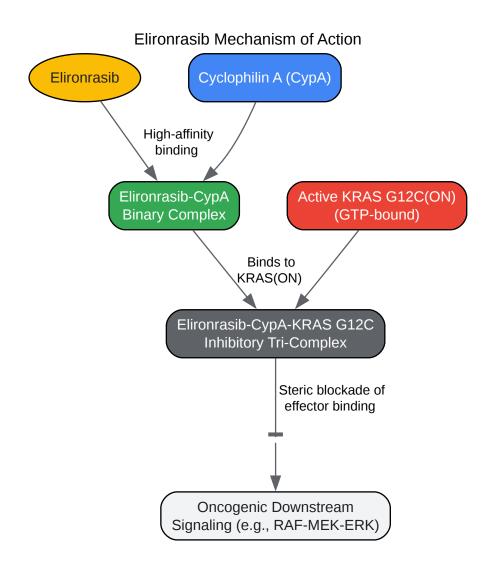
Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor of KRAS G12C that operates through a novel mechanism of action.[1][2][3][4][5] Unlike inhibitors that target the inactive, GDP-bound state of KRAS, Elironrasib selectively targets the active, GTP-bound "ON" state.[6][7][8] This is achieved through the formation of a stable tri-complex involving Elironrasib, the intracellular chaperone protein Cyclophilin A (CypA), and KRAS G12C(ON).[1][2][3][4][9][10] The initial and critical step in this process is the high-affinity binding of Elironrasib to CypA. This binary complex then presents a new composite surface that binds to KRAS G12C, leading to the covalent modification of the cysteine-12 residue and subsequent inhibition of oncogenic signaling.[1][3]

This application note provides detailed protocols for assays to characterize and quantify the binding of **Elironrasib** to Cyclophilin A. Understanding this primary interaction is crucial for elucidating the compound's mechanism of action, for quality control in drug manufacturing, and for the discovery of new molecules with similar therapeutic strategies. The protocols described herein are based on established biophysical and biochemical methods for studying protein-ligand interactions and have been adapted for the specific context of the **Elironrasib**-CypA interaction.

# Signaling Pathway and Experimental Workflow



The formation of the inhibitory tri-complex is a sequential process that begins with the binding of **Elironrasib** to Cyclophilin A. This binary complex then targets the active KRAS G12C protein.

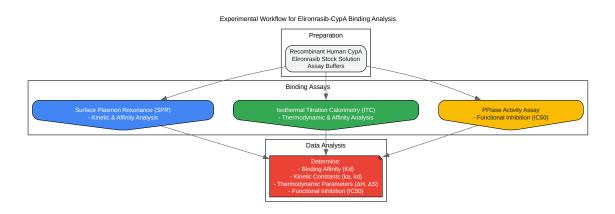


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Caption: **Elironrasib** binds to CypA, forming a binary complex that then binds to active KRAS G12C, inhibiting downstream signaling.

The following diagram outlines a general workflow for characterizing the binding of **Elironrasib** to Cyclophilin A using the methods described in this note.





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Caption: Workflow for analyzing **Elironrasib**-CypA binding, from preparation to data analysis.

## **Data Presentation**

The following table summarizes the type of quantitative data that can be obtained for **Elironrasib** using the described protocols. While direct binding affinity data for the **Elironrasib**-CypA interaction is not yet publicly available, these assays are designed to determine such values. For context, relevant cellular activity data is included.



Parameter	Description	Typical Value	Assay Method
Binding Affinity (Kd)	Equilibrium dissociation constant for Elironrasib binding to CypA. A lower value indicates a stronger interaction.	To be determined	Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)
Association Rate (ka)	The rate at which Elironrasib binds to CypA.	To be determined	Surface Plasmon Resonance (SPR)
Dissociation Rate (kd)	The rate at which the Elironrasib-CypA complex dissociates.	To be determined	Surface Plasmon Resonance (SPR)
Thermodynamic Parameters (ΔH, ΔS)	Enthalpy and entropy changes upon binding, providing insight into the nature of the binding forces.	To be determined	Isothermal Titration Calorimetry (ITC)
Functional Inhibition (IC50)	Concentration of Elironrasib required to inhibit 50% of CypA's enzymatic (PPlase) activity.	To be determined	PPlase Activity Assay
Cellular Potency (IC50)	Concentration of Elironrasib required to inhibit the proliferation of KRAS G12C mutant cells by 50%.	~0.11 nM[2][4]	Cell-Based Proliferation Assay (e.g., CellTiter-Glo)

## **Experimental Protocols**

The following are detailed protocols for three distinct assays to measure the binding and functional inhibition of Cyclophilin A by **Elironrasib**.



# Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that measures real-time binding events between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface).[1][11][12][13][14] This method allows for the accurate determination of association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

#### Materials:

- SPR instrument (e.g., Biacore)
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant human Cyclophilin A (His-tagged or untagged)
- Elironrasib
- SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- DMSO

### Procedure:

- CypA Immobilization:
  - Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
  - Prepare a solution of recombinant human CypA at 20-50 μg/mL in 10 mM sodium acetate buffer, pH 4.5.
  - Inject the CypA solution over the activated surface to achieve an immobilization level of ~2000-4000 Resonance Units (RU).



- Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
- A reference flow cell should be prepared similarly but without the injection of CypA.
- Binding Analysis:
  - Prepare a dilution series of Elironrasib in SPR running buffer containing a constant percentage of DMSO (e.g., 1-2%) to match the stock solution. Concentrations could range from low nM to μM, depending on the expected affinity.
  - Inject the Elironrasib solutions at a constant flow rate (e.g., 30 μL/min) over both the
     CypA-immobilized and reference flow cells for a set association time (e.g., 180 seconds).
  - Allow for dissociation by flowing running buffer over the chip for a set time (e.g., 300-600 seconds).
  - Between cycles, regenerate the sensor surface if necessary with a short pulse of a mild regeneration solution (e.g., a low pH glycine buffer), ensuring no damage to the immobilized CypA.
- Data Analysis:
  - Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
  - Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kinetic parameters ka and kd.
  - Calculate the equilibrium dissociation constant (Kd) as kd/ka.

# Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy  $(\Delta H)$ , and entropy  $(\Delta S)$ .[7][15][16][17]

Materials:



- Isothermal titration calorimeter
- Recombinant human Cyclophilin A
- Elironrasib
- ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
- DMSO

#### Procedure:

- Sample Preparation:
  - Dialyze recombinant human CypA extensively against the ITC buffer.
  - Dissolve Elironrasib in the same final dialysis buffer to minimize buffer mismatch effects.
     A small, consistent amount of DMSO may be required for solubility.
  - Accurately determine the concentrations of both the protein and the ligand.
- ITC Experiment:
  - $\circ$  Load the sample cell with the CypA solution (e.g., 10-20  $\mu$ M).
  - Load the injection syringe with the Elironrasib solution (e.g., 100-200 μM, typically 10-fold higher than the protein concentration).
  - Perform a series of injections (e.g., 20 injections of 2 μL each) of the Elironrasib solution into the CypA solution at a constant temperature (e.g., 25°C).
  - Perform a control titration by injecting Elironrasib into the buffer alone to determine the heat of dilution.
- Data Analysis:
  - Subtract the heat of dilution from the experimental data.
  - Integrate the heat change after each injection to generate a binding isotherm.



- $\circ$  Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and  $\Delta H$ .
- Calculate the Gibbs free energy ( $\Delta$ G) and entropy ( $\Delta$ S) from the equation:  $\Delta$ G = -RTln(Ka) =  $\Delta$ H T $\Delta$ S, where Ka = 1/Kd.

## **PPlase Activity Assay (Competitive Inhibition)**

This functional assay measures the ability of **Elironrasib** to inhibit the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA.[9][18][19][20][21] The assay typically uses a chymotrypsin-coupled method where CypA accelerates the isomerization of a peptide substrate, allowing it to be cleaved by chymotrypsin, which releases a chromogenic or fluorogenic product.

#### Materials:

- UV/Vis spectrophotometer or fluorescence plate reader
- · Recombinant human Cyclophilin A
- Elironrasib
- Peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA or a fluorescent equivalent)
- α-Chymotrypsin
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)
- DMSO

## Procedure:

- Assay Setup:
  - Prepare a dilution series of Elironrasib in assay buffer.
  - In a 96-well plate, add CypA (final concentration e.g., 5-10 nM) to each well containing the Elironrasib dilutions.



- Incubate the CypA and Elironrasib mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
- Enzymatic Reaction:
  - $\circ$  Initiate the reaction by adding a mixture of the peptide substrate and  $\alpha$ -chymotrypsin to each well.
  - Immediately begin monitoring the increase in absorbance (at ~390 nm for pNA) or fluorescence over time.
- Data Analysis:
  - Determine the initial reaction velocity (rate) for each **Elironrasib** concentration.
  - Plot the reaction rates against the logarithm of the Elironrasib concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of **Elironrasib** required to inhibit 50% of CypA's PPlase activity.

These protocols provide a robust framework for characterizing the direct interaction between **Elironrasib** and its primary intracellular target, Cyclophilin A. The data generated will be invaluable for further understanding the unique pharmacology of this promising anti-cancer agent.

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